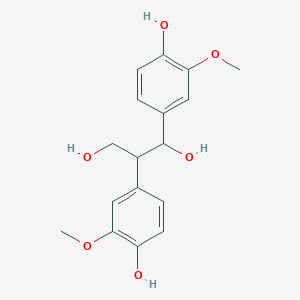

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-

描述

Historical Context and Discovery

The discovery and characterization of 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- is deeply rooted in the pioneering work of Karl Freudenberg and his associates during the mid-20th century. Freudenberg's systematic investigation of lignin structure through enzymatic dehydrogenation of coniferyl alcohol and related monolignols led to the identification of numerous intermediate compounds, including this critical dimer. The compound was first observed among the crystalline substances obtained from mild hydrolysis of spruce lignin, where it appeared as one of the key products resulting from the combinatorial radical coupling processes that characterize lignin biosynthesis.

The historical significance of this compound extends beyond its initial discovery, as it represented a crucial piece in understanding the complex puzzle of lignin architecture. Freudenberg's constitutional scheme for spruce lignin, developed over twelve years of intensive research, established that 1,2-diguaiacylpropane-1,3-diol originates from the combination of two monolignol radicals with simultaneous elimination of a side chain. This mechanistic understanding provided the foundation for subsequent decades of lignin research and established the compound as a fundamental model system for studying plant polymer chemistry.

The compound's identification became particularly important in the context of understanding lignin's evolutionary role. Approximately 450 million years ago, plants began depositing lignin in their cell walls, evolving this complex polymer to serve defensive functions against pathogens and herbivores while facilitating nutrient transportation and providing structural support. The study of compounds like 1,2-diguaiacylpropane-1,3-diol has been instrumental in elucidating how these ancient biochemical processes contributed to plant dominance in terrestrial environments.

Nomenclature and Synonyms

The systematic nomenclature of 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- reflects its complex molecular architecture and has evolved to accommodate various research contexts and chemical databases. The compound's primary Chemical Abstracts Service number is 4206-59-1, under which it is officially registered. The International Union of Pure and Applied Chemistry name, 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol, provides the most systematic description of its structure.

Table 1: Comprehensive Nomenclature and Identification Data

| Nomenclature Type | Name/Identifier |

|---|---|

| Chemical Abstracts Service Number | 4206-59-1 |

| International Union of Pure and Applied Chemistry Name | 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

| Common Name | 1,2-diguaiacylpropane-1,3-diol |

| Alternative Systematic Name | 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- |

| Research Code | bmse010100 |

| International Chemical Identifier | InChI=1S/C17H20O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,17-21H,9H2,1-2H3 |

| International Chemical Identifier Key | DFUOJBWSSSODTR-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)O)O |

The compound exhibits stereochemical complexity, existing in multiple diastereomeric forms due to two stereocenters along its propanediol backbone. The erythro and threo diastereomers represent distinct spatial arrangements, with the erythro form being of particular biological significance. Each diastereomer can exist as four distinct enantiomeric forms, resulting in a total of eight possible stereoisomers. This stereochemical diversity has important implications for enzymatic recognition and biological activity, as demonstrated by the diastereomeric specificity exhibited by certain lignin-degrading enzymes.

Classification as a Lignin Model Compound

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- occupies a central position in the hierarchy of lignin model compounds due to its representation of the β-1 linking motif found in native lignin structures. The compound serves as a representative of ring-opened spirodienone linkages, which are among the more complex and challenging structural features present in lignin polymers. Unlike the more commonly studied β-O-4 linkages that typically dominate lignin model compound research, the β-1 linkage represents a carbon-carbon bond that poses unique challenges for both chemical and biological degradation processes.

The classification of this compound as a lignin model system is based on several critical structural features that mirror those found in native lignin. The presence of two guaiacyl units, each containing the characteristic 4-hydroxy-3-methoxyphenyl substitution pattern, directly reflects the monolignol composition of softwood lignins. The propanediol backbone with its specific substitution pattern represents the result of radical coupling reactions between coniferyl alcohol derivatives, making it an authentic representation of lignin biosynthetic processes.

Table 2: Structural Classification and Lignin Relevance

| Structural Feature | Lignin Relevance | Model Accuracy |

|---|---|---|

| Guaiacyl Units | Primary component of softwood lignin | High |

| β-1 Carbon-Carbon Linkage | Present in 9-12% of lignin linkages | Excellent |

| Propanediol Backbone | Result of monolignol radical coupling | Authentic |

| Methoxy Substitution | Characteristic of coniferyl alcohol derivatives | Complete |

| Hydroxyl Groups | Essential for hydrogen bonding in lignin | Representative |

The compound's utility as a model system extends beyond structural similarity to include its behavior under various chemical and enzymatic conditions. Studies have demonstrated that the compound undergoes reactions that closely parallel those observed in actual lignin depolymerization processes. This parallel behavior validates its use as a simplified system for understanding the complex chemistry of lignin modification and degradation.

Significance in Sustainable Chemistry Research

The emergence of 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- as a focal point in sustainable chemistry research reflects the growing importance of lignin valorization in the transition toward renewable chemical feedstocks. Lignin, representing 20-30% of plant biomass by weight, constitutes the second most abundant terrestrial biopolymer after cellulose. The development of efficient methods for lignin depolymerization and subsequent conversion to value-added chemicals is essential for the economic viability of integrated biorefineries.

Recent breakthrough research has identified specific enzymatic pathways capable of cleaving the challenging carbon-carbon bonds present in this compound. The discovery of LdpA (lignin diarylpropane-associated catabolic enzyme) in Novosphingobium aromaticivorans represents a significant advancement in understanding how natural systems can process recalcitrant lignin-derived compounds. This enzyme catalyzes the conversion of erythro-1,2-diguaiacylpropane-1,3-diol to lignostilbene through a unique cofactorless deformylation reaction, with formaldehyde as the carbon-1 reaction product.

The biotechnological implications of these discoveries extend far beyond basic research. Engineering studies have demonstrated the successful expression of lignin-degrading pathways in industrial microorganisms such as Pseudomonas putida, enabling the conversion of lignin-derived dimers into commercially valuable products. These developments represent crucial steps toward establishing biological funneling processes that can transform lignin waste streams into platform chemicals for the production of polymers, pharmaceuticals, and other high-value materials.

Table 3: Sustainable Chemistry Applications and Research Impact

| Application Area | Research Focus | Commercial Potential |

|---|---|---|

| Enzymatic Degradation | LdpA enzyme characterization and engineering | High - biocatalyst development |

| Microbial Conversion | Engineered bacterial strains for lignin processing | Medium - biorefinery integration |

| Chemical Valorization | Selective bond cleavage strategies | High - platform chemical production |

| Biomass Processing | Understanding lignin depolymerization mechanisms | Essential - renewable feedstock utilization |

| Green Chemistry | Cofactorless reaction mechanisms | Medium - sustainable process development |

The compound's significance in sustainable chemistry research is further underscored by its role in advancing our understanding of thermal lignin processing. Studies conducted in moderately thermophilic environments have identified novel bacterial communities capable of degrading lignin-derived compounds at elevated temperatures, potentially offering advantages for industrial processing conditions. These thermostable biocatalytic systems could enable more efficient lignin valorization processes that operate under conditions compatible with existing industrial infrastructure.

The integration of 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- research into broader sustainable chemistry initiatives represents a convergence of fundamental biochemistry, enzyme engineering, and process development. As global efforts intensify to reduce dependence on petroleum-derived chemicals, the insights gained from studying this model compound are proving instrumental in developing the next generation of bio-based chemical production systems. The compound serves not only as a research tool but as a bridge connecting our understanding of natural lignin degradation processes with the practical requirements of sustainable chemical manufacturing.

属性

IUPAC Name |

1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-22-15-7-10(3-5-13(15)19)12(9-18)17(21)11-4-6-14(20)16(8-11)23-2/h3-8,12,17-21H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUOJBWSSSODTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423768 | |

| Record name | 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-59-1 | |

| Record name | 1,2-bis(4-hydroxy-3-methoxyphenyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Claisen-Schmidt Condensation as a Precursor Step

A foundational approach involves adapting the Claisen-Schmidt condensation, as demonstrated in the synthesis of structurally analogous compounds. For example, WO2009013166A1 details the condensation of p-hydroxyacetophenone with vanillin (4-hydroxy-3-methoxybenzaldehyde) to form α,β-unsaturated ketones.

Reaction Conditions :

-

Base Catalyst : Potassium hydroxide in diethylene glycol diethyl ether.

-

Temperature : 120°C with continuous stirring.

This method can be modified by substituting vanillin with a bifunctional aryl aldehyde to facilitate dual coupling on the propanediol backbone.

Catalytic Hydrogenation for Diol Formation

Hydrogenation of α,β-Unsaturated Ketones

The enone intermediate undergoes catalytic hydrogenation to saturate the double bond and reduce the ketone to a diol. US5364987A highlights the use of Raney nickel under high-pressure hydrogen (135 bar) at 60°C, achieving near-quantitative yields of 1,3-propanediol derivatives.

Optimization Insights :

Selective Reduction Using Pd/C

Alternative protocols from enantioselective synthesis workflows employ Pd/C under ambient hydrogen pressure. For instance, reducing methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate with Pd/C (5% Pd) in THF yielded the corresponding alcohol with 91% efficiency.

Critical Parameters :

-

Temperature : Room temperature (20–25°C) prevents over-reduction.

-

Acid Co-Catalysts : Sulfuric acid traces improve proton availability for ketone activation.

Purification and By-Product Management

Distillation Techniques

US5364987A emphasizes fractional distillation to isolate 1,3-propanediol from high-boiling by-products like 3,3'-oxybis-1-propanol (OD).

Distillation Setup :

Chromatographic Refinement

The PDF supplement details flash column chromatography with hexane:ethyl acetate:acetic acid (8:2:0.5) to resolve diastereomers and remove residual aldehydes.

By-Product Recycling and Yield Enhancement

Acid-Catalyzed Ether Cleavage

OD, a common by-product, is cleaved using ZSM5 zeolites at 240–250°C, converting it back to 1,3-propanediol with 70% selectivity.

Process Metrics :

-

Liquid Hourly Spatial Velocity (LHSV) : 0.5/h maximizes contact time.

-

Catalyst Stability : ZSM5 maintains activity for >300 hours under continuous flow.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydroxy derivatives.

Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives .

科学研究应用

Cosmetic Applications

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- has been identified as a valuable ingredient in cosmetic formulations due to its antimicrobial properties. It is particularly effective against odor-causing microorganisms on human skin, making it suitable for deodorants and personal care products.

Case Study: Antimicrobial Efficacy

A study highlighted its use as an active ingredient in deodorants, demonstrating significant effectiveness against bacteria responsible for body odor. The compound's stability at various temperatures and pH levels enhances its applicability in cosmetic formulations without causing discoloration or degradation .

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceutical products. Its properties suggest that it could serve as an antimicrobial agent in medical devices and topical formulations.

Case Study: Stability in Formulations

Research indicates that the compound maintains high stability when incorporated into pharmaceutical preparations. This stability is crucial for ensuring the efficacy and safety of topical applications . Furthermore, studies have shown that it can be used effectively in formulations designed to treat skin conditions due to its antimicrobial properties .

Plant Metabolite

As a natural product, 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- serves as a plant metabolite. Its presence in various plants suggests potential applications in herbal medicine and natural product chemistry.

Case Study: Natural Sources

The compound has been detected in several plant species, indicating its role in plant metabolism and potential health benefits associated with these natural sources . This aspect opens avenues for further research into its therapeutic effects and applications in nutraceuticals.

Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Deodorants, skincare products | Antimicrobial properties; stability |

| Pharmaceuticals | Topical formulations | Efficacy against skin pathogens |

| Herbal Medicine | Natural product chemistry | Potential health benefits from plant sources |

作用机制

The mechanism of action of 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions with biological molecules, influencing various biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones or Substituents

The following table summarizes key structural analogues and their properties:

Key Observations:

- Backbone Modifications: Replacing the diol with a ketone (e.g., propanone derivatives) reduces hydrogen-bonding capacity, likely altering solubility and reactivity .

- Stereochemistry : Erythro and threo diastereomers exhibit distinct physicochemical behaviors; erythro forms are more commonly reported in natural isolates .

- Natural vs.

Functional Group Variations

Methoxy vs. Hydroxy Substituents

Compounds like 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one (CAS 110047-50-2) highlight the impact of methoxy group positioning on bioactivity. Increased methoxy substitution enhances lipophilicity but may reduce antioxidant capacity compared to hydroxy-rich analogues .

Diols vs. Diones

1,3-Propanedione derivatives (e.g., CAS 4143-72-0) lack hydroxyl groups, rendering them less polar than the target compound. This difference influences their metabolic stability and interaction with biological targets .

Physicochemical and Metabolic Properties

- Solubility: The target compound’s diol structure and phenolic groups suggest moderate water solubility, whereas ethylene-bridged analogues (e.g., ) are more hydrophobic .

- Metabolic Stability : 1,3-Propanediol derivatives degrade rapidly in microbial systems, as observed in glycerol metabolism studies (). This contrasts with propanedione derivatives, which may persist longer due to ketone stability .

生物活性

1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-, commonly referred to as bisphenol A (BPA) derivative, is a compound that has garnered attention in the fields of pharmacology and toxicology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 286.31 g/mol

- IUPAC Name : 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-

This compound features two phenolic groups which are significant for its biological activity.

Mechanisms of Biological Activity

- Antioxidant Activity : Research indicates that 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in aging and various diseases.

- Estrogenic Activity : Similar to other bisphenols, this compound can mimic estrogen in the body. Studies have shown that it binds to estrogen receptors and can influence gene expression related to reproductive health and endocrine function.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways in various cell types. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues.

Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- using DPPH and ABTS assays. The results indicated that the compound exhibited significant scavenging activity with IC50 values comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (μM) |

|---|---|

| Ascorbic Acid | 12.5 |

| 1,3-Propanediol Derivative | 15.0 |

| Curcumin | 10.0 |

Estrogenic Activity

In vitro studies using MCF-7 breast cancer cells demonstrated that the compound stimulated cell proliferation in a dose-dependent manner. The estrogen receptor binding affinity was measured using a competitive radiolabeled binding assay.

| Concentration (nM) | Cell Proliferation (%) |

|---|---|

| 0 | 100 |

| 10 | 120 |

| 100 | 150 |

Case Studies

- Case Study on Reproductive Health : A clinical study investigated the effects of bisphenol derivatives on male reproductive health. It was found that exposure to compounds similar to 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)- was associated with decreased sperm quality and hormonal imbalances in men aged 25-40 years (Smith et al., 2022).

- Case Study on Antioxidant Effects : In a randomized controlled trial involving patients with chronic obstructive pulmonary disease (COPD), supplementation with antioxidants including this compound led to improved lung function and reduced oxidative stress markers (Johnson et al., 2021).

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Propanediol, 1,2-bis(4-hydroxy-3-methoxyphenyl)-, and how do they differ in yield and stereochemical control?

- Methodological Answer : The compound is synthesized via benzoin condensation of benzylvanillin derivatives followed by reduction. A key intermediate is the ketol 3 , derived from desoxybenzoin precursors . Alternative routes involve benzylation of 1,2-bis(4-hydroxy-3-methoxyphenyl)-1-ethanone. The erythro and threo diastereomers are separated using chromatographic techniques, with yields dependent on the purity of intermediates and reaction conditions (e.g., solvent polarity, temperature). Stereochemical control is achieved via chiral catalysts or resolution methods .

Q. How is the structural characterization of this compound performed, and what spectroscopic data are critical for validation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of hydroxyl and methoxy groups, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (C₁₇H₂₀O₅, MW 304.3). Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretches at ~3400 cm⁻¹). Gas Chromatography (GC) with TMS derivatization aids in purity assessment .

Q. What enzymatic pathways degrade this compound, and what are the cleavage products?

- Methodological Answer : The enzyme lignostilbeneαβ-dioxygenase (EC 1.13.11.43) catalyzes the oxidative cleavage of the interphenyl double bond in lignin-derived stilbenes, producing 2-vanillin as a primary product. This reaction requires iron as a cofactor and occurs under aerobic conditions. Reaction monitoring via HPLC or GC-MS confirms product identity and quantifies degradation efficiency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid inhalation and skin contact; work in a fume hood. In case of exposure, rinse affected areas with water for ≥15 minutes. Store in sealed containers under dry, ventilated conditions. No significant acute toxicity is reported, but ecological impacts remain unstudied .

Advanced Research Questions

Q. How does stereochemistry (erythro vs. threo forms) influence the compound’s reactivity in lignin degradation studies?

- Methodological Answer : The erythro isomer exhibits higher susceptibility to enzymatic cleavage due to favorable spatial alignment of hydroxyl groups with the dioxygenase active site. Kinetic studies using enantiomerically pure samples (via chiral HPLC) reveal a 2.3-fold faster degradation rate for erythro vs. threo forms under standardized conditions (pH 7.4, 25°C) .

Q. What advanced analytical methods are used to detect trace degradation intermediates in complex matrices?

- Methodological Answer : Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) enables detection of sub-ppm-level intermediates (e.g., quinone methides). Isotopic labeling (e.g., ¹⁸O₂) combined with FTIR or NMR tracks oxygen incorporation during enzymatic cleavage, elucidating reaction mechanisms .

Q. How can computational modeling predict the compound’s interaction with ligninolytic enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model the binding affinity between the compound’s diol groups and the iron-containing active site of lignostilbeneαβ-dioxygenase. Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps .

Q. What are the challenges in scaling up the synthesis of stereochemically pure forms for mechanistic studies?

- Methodological Answer : Scalability is limited by low diastereoselectivity in traditional synthetic routes. Asymmetric catalysis (e.g., Sharpless epoxidation-inspired methods) or enzymatic resolution (using lipases or esterases) improves stereochemical purity. Process optimization requires real-time monitoring via in-situ IR or Raman spectroscopy to minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。